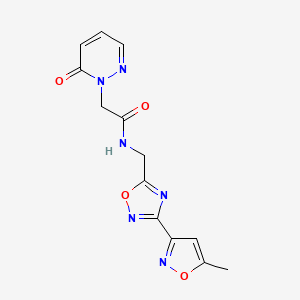
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C13H12N6O4 and its molecular weight is 316.277. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound features several notable structural components:
- Isoxazole Ring : Known for its diverse biological activities.
- Oxadiazole Ring : Often involved in interactions with various biological targets.
- Pyridazine Moiety : Contributes to the compound's pharmacological properties.
The molecular formula for this compound is C15H14N4O3 with a molecular weight of approximately 298.302 g/mol. Its purity is typically around 95%, making it suitable for research applications.
Synthesis
The synthesis of this compound involves multi-step reactions that combine various precursors. While specific synthetic pathways for this compound are not extensively documented, similar compounds have been synthesized through reactions involving hydrazonoyl halides and other functional groups.
Preliminary studies suggest that this compound may interact with key enzymes or receptors involved in critical biochemical pathways. The structural features of the compound indicate potential interactions with:
- Enzymes : Particularly those involved in inflammatory responses.
- Receptors : Potential modulation of receptor activity that could influence cellular signaling pathways.
The presence of the oxadiazole and isoxazole moieties is believed to enhance binding affinity to these biological targets .
In Vitro Studies
Research has indicated that compounds with similar structural characteristics exhibit anti-inflammatory and anticancer properties. For instance, compounds from the isoxazole family have shown promise in various biological assays. While specific data on this compound's efficacy remains limited, its structural analogs have demonstrated significant biological activities.
Anti-inflammatory Activity
Several studies have evaluated the anti-inflammatory potential of compounds containing isoxazole and oxadiazole rings. For example:
- Inhibition of Carbonic Anhydrase : A study evaluated derivatives of isoxazole for their inhibition of human carbonic anhydrase isoforms. Although many derivatives showed weak inhibition, they provide insights into developing selective inhibitors .
- Dual Inhibitors : Research on related compounds has identified dual inhibitors of 5-lipoxygenase and cyclooxygenase, indicating potential pathways through which this compound could exert anti-inflammatory effects .
Summary Table of Biological Activities
特性
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O4/c1-8-5-9(17-22-8)13-16-11(23-18-13)6-14-10(20)7-19-12(21)3-2-4-15-19/h2-5H,6-7H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYLHMDTPMJRSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














